3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal

Description

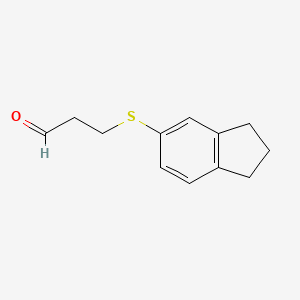

3-((2,3-Dihydro-1H-inden-5-yl)thio)propanal is a sulfur-containing aliphatic compound featuring a 2,3-dihydro-1H-indenyl group linked via a thioether (-S-) bridge to a propanal moiety. This compound’s structure is notable for its hybrid aromatic-aliphatic nature, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

Molecular Formula |

C12H14OS |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-ylsulfanyl)propanal |

InChI |

InChI=1S/C12H14OS/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-7,9H,1-4,8H2 |

InChI Key |

WQNIWZOWHIRNKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)SCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal typically involves the reaction of 2,3-dihydro-1H-indene-5-thiol with an appropriate aldehyde precursor. One common method is the Tscherniac-Einhorn reaction, which involves the use of indoline and commercially available 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanoic acid.

Reduction: 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanol.

Substitution: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-((2,3-Dihydro-1H-inden-5-yl)thio)propanal with compounds sharing structural motifs such as the indenyl group, thioether linkages, or aldehyde functionalities.

Table 1: Structural and Functional Group Comparisons

Key Findings from Comparative Analysis

Impact of Functional Groups on Reactivity :

- The aldehyde group in this compound enhances its electrophilicity, making it more reactive in nucleophilic addition reactions compared to amine-substituted analogs like 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine .

- Thioether-containing compounds (e.g., Ruzadolone ) exhibit distinct redox properties due to sulfur’s polarizability, which may differ from oxygen-based ethers or amine functionalities.

Biological and Pharmacological Relevance: Amine-substituted indenyl derivatives, such as 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine, are structurally related to psychoactive cathinones (e.g., indapyrophenidone ), highlighting the role of functional groups in modulating biological activity.

Analytical Characterization :

- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for distinguishing between sulfur- and oxygen-containing analogs (e.g., thioethers vs. ethers) .

- X-ray crystallography, facilitated by programs like SHELXL and ORTEP-III , can resolve structural ambiguities in indenyl derivatives, particularly in confirming the thioether linkage’s geometry.

Biological Activity

3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal, a compound with the chemical formula C₁₂H₁₄OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant studies that elucidate its pharmacological potential.

The compound features a thioether group linked to a propanal moiety and a dihydroindene structure, which may contribute to its biological activity. The molecular structure is represented as follows:

Antidepressant Potential

Recent studies have suggested that compounds similar to this compound can be synthesized as part of efforts to develop new antidepressants. The review by Rossi et al. discusses various synthetic strategies and highlights the importance of the thioether functionality in enhancing the pharmacological profile of antidepressant candidates .

In Vitro Studies

In vitro assays have indicated that compounds with similar structures exhibit significant activity against various biological targets. For example, a study involving the cystic fibrosis transmembrane conductance regulator (CFTR) reported that small molecules could modulate ion channel activity effectively . Although not directly related to this compound, these findings suggest a broader potential for compounds containing similar functional groups.

Case Studies

A notable case study involved the synthesis of thioether derivatives and their evaluation for antitumor activity. These derivatives showed promising results in preclinical models, indicating that modifications in the thioether moiety could enhance therapeutic efficacy against cancer cells .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.